

# An In-depth Technical Guide to Tetrahydrothiophen-3-one (CAS 1003-04-9)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Tetrahydrothiophen-3-one

Cat. No.: B087284

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Tetrahydrothiophen-3-one**, with the CAS number 1003-04-9, is a sulfur-containing heterocyclic ketone. It is a versatile building block in organic synthesis, particularly for the preparation of various thiophene derivatives which have shown significant promise in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the physicochemical properties, spectroscopic data, synthesis, and applications of **Tetrahydrothiophen-3-one**, with a focus on its relevance to drug development. Detailed experimental protocols for the synthesis of related compounds and safety information are also included.

## Physicochemical Properties

**Tetrahydrothiophen-3-one** is a colorless to pale yellow liquid with a distinct odor. Its core physicochemical properties are summarized in the table below for easy reference.

Property	Value	Reference(s)
Molecular Formula	C <sub>4</sub> H <sub>6</sub> OS	[1]
Molecular Weight	102.15 g/mol	[1]
Appearance	Colorless to pale yellow liquid	[2]
Boiling Point	175 °C (lit.)	[3]
Density	1.194 g/mL at 25 °C (lit.)	[3]
Refractive Index (n <sub>20/D</sub> )	1.528 (lit.)	[3]
Flash Point	77.2 °C (171 °F)	[1][2]
Solubility	Soluble in DMSO	[4]

## Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of **Tetrahydrothiophen-3-one**. While raw spectral data is not provided here, the expected spectroscopic features are described below. The availability of <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and mass spectra has been confirmed in various databases.[4][5][6][7]

### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum of **Tetrahydrothiophen-3-one** is expected to show three distinct signals corresponding to the three non-equivalent methylene groups in the molecule.

- Protons at C2 (adjacent to the sulfur atom): These protons are expected to appear as a triplet.
- Protons at C4 (adjacent to the carbonyl group): These protons are also expected to appear as a triplet.
- Protons at C5 (adjacent to the sulfur atom): This signal is anticipated to be a multiplet, likely a quintet, due to coupling with the protons at C4.

### <sup>13</sup>C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule. Four distinct signals are expected:

- Carbonyl Carbon (C3): This will be the most downfield signal, characteristic of a ketone.
- Methylene Carbon (C2): Adjacent to the sulfur atom.
- Methylene Carbon (C4): Adjacent to the carbonyl group.
- Methylene Carbon (C5): Adjacent to the sulfur atom.

## Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the functional groups present in **Tetrahydrothiophen-3-one**.

- C=O Stretch: A strong, sharp absorption band characteristic of a ketone carbonyl group is expected in the region of  $1715\text{--}1735\text{ cm}^{-1}$ .
- C-H Stretch: Absorption bands corresponding to the stretching vibrations of the C-H bonds of the methylene groups will be observed in the region of  $2850\text{--}3000\text{ cm}^{-1}$ .
- C-S Stretch: A weaker absorption band for the carbon-sulfur bond may be present in the fingerprint region.

## Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

- Molecular Ion Peak ( $M^+$ ): The mass spectrum will show a molecular ion peak at an  $m/z$  value corresponding to the molecular weight of **Tetrahydrothiophen-3-one** (102.15).
- Fragmentation Pattern: Common fragmentation pathways for cyclic ketones and thioethers would be expected. This may include the loss of CO ( $m/z$  28) and fragmentation of the heterocyclic ring.

## Synthesis and Reactivity

**Tetrahydrothiophen-3-one** serves as a key intermediate in the synthesis of more complex thiophene-containing molecules. One of the most important reactions for the synthesis of substituted 2-aminothiophenes from cyclic ketones like **Tetrahydrothiophen-3-one** is the Gewald reaction.<sup>[3][4][8]</sup>

## Experimental Protocol: Gewald Synthesis of 2-Aminothiophene Derivatives

This protocol outlines a general procedure for the Gewald three-component reaction to synthesize 2-aminothiophene derivatives from a cyclic ketone.

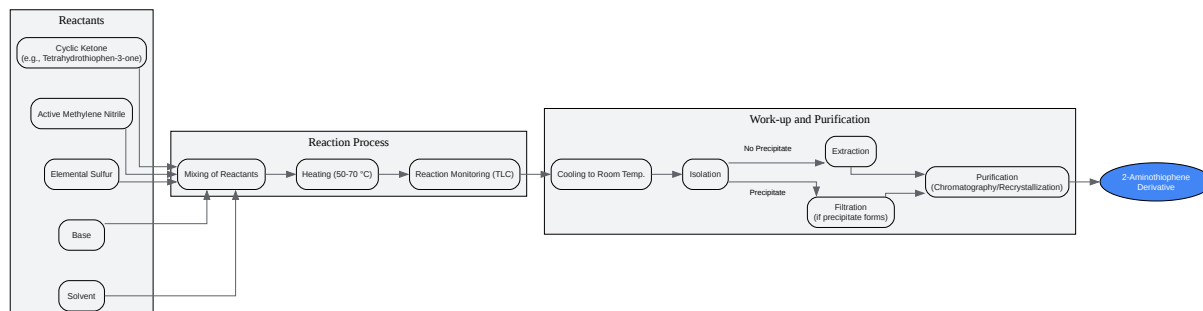
### Materials:

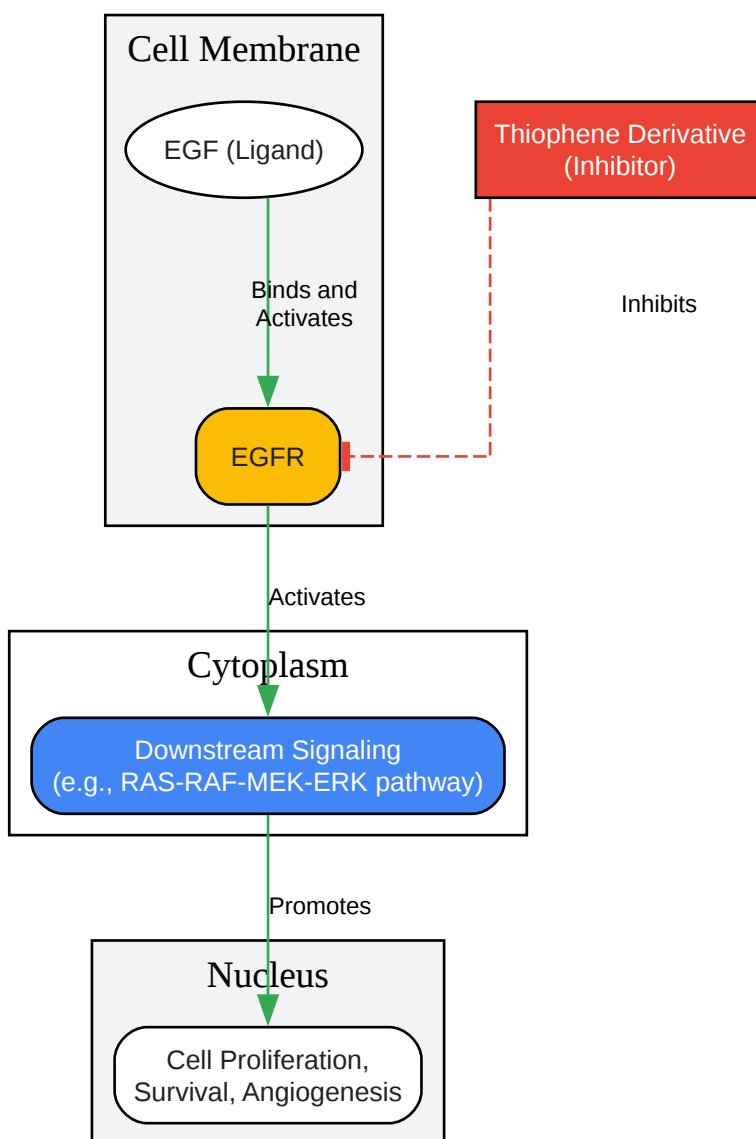
- Cyclic ketone (e.g., **Tetrahydrothiophen-3-one**) (1.0 equiv)
- Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 equiv)
- Elemental sulfur (1.1 equiv)
- Base (e.g., morpholine, piperidine, or triethylamine) (1.0-2.0 equiv)
- Solvent (e.g., ethanol, methanol, or DMF)

### Procedure:

- To a round-bottom flask equipped with a magnetic stirrer and a condenser, add the cyclic ketone, active methylene nitrile, elemental sulfur, and the chosen solvent.
- Slowly add the base to the reaction mixture.
- Heat the mixture with stirring to a temperature of 50-70 °C.
- Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.
- After completion, cool the reaction mixture to room temperature.
- If a precipitate forms, collect the solid product by filtration.

- Wash the collected solid with a cold solvent (e.g., ethanol) and dry it.
- If no precipitate forms, the product can be isolated by extraction and purified by column chromatography or recrystallization.[8]





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]

- 2. [ijpbs.com](http://ijpbs.com) [[ijpbs.com](http://ijpbs.com)]
- 3. Green methodologies for the synthesis of 2-aminothiophene - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 4. [thieme-connect.com](http://thieme-connect.com) [[thieme-connect.com](http://thieme-connect.com)]
- 5. Tetrahydrothiophen-3-one(1003-04-9) 1H NMR spectrum [[chemicalbook.com](http://chemicalbook.com)]
- 6. Tetrahydrothiophen-3-one(1003-04-9) IR Spectrum [[chemicalbook.com](http://chemicalbook.com)]
- 7. Dihydro-3-(2H)-thiophenone [[webbook.nist.gov](http://webbook.nist.gov)]
- 8. [benchchem.com](http://benchchem.com) [[benchchem.com](http://benchchem.com)]
- To cite this document: BenchChem. [An In-depth Technical Guide to Tetrahydrothiophen-3-one (CAS 1003-04-9)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b087284#tetrahydrothiophen-3-one-cas-number-1003-04-9-properties>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)